REACTION_CXSMILES
|
[CH3:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[ClH:13].[OH-].[K+]>[Fe].C(O)C>[CH3:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:6][CH:7]=[CH:8][C:9]=1[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:3]=1.[ClH:13].[OH:5][CH2:4][C:3]1[C:2]([CH3:1])=[C:9]([CH:8]=[CH:7][CH:6]=1)[NH2:10] |f:2.3,7.8|
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
41.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CO)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
85 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
to remove the iron
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
Hexane was added to the residue
|
Type
|
CUSTOM
|
Details
|
the water-hexane azeotrope was removed by distillation
|
Type
|
ADDITION
|
Details
|
The addition of hexane
|
Type
|
CUSTOM
|
Details
|
the subsequent removal of the water-hexane azeotrope
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1CO)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCC=1C(=C(N)C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[ClH:13].[OH-].[K+]>[Fe].C(O)C>[CH3:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:6][CH:7]=[CH:8][C:9]=1[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:3]=1.[ClH:13].[OH:5][CH2:4][C:3]1[C:2]([CH3:1])=[C:9]([CH:8]=[CH:7][CH:6]=1)[NH2:10] |f:2.3,7.8|
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
41.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CO)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
85 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
to remove the iron
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
Hexane was added to the residue
|
Type
|
CUSTOM
|
Details
|
the water-hexane azeotrope was removed by distillation
|
Type
|
ADDITION
|
Details
|
The addition of hexane
|
Type
|
CUSTOM
|
Details
|
the subsequent removal of the water-hexane azeotrope
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1CO)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCC=1C(=C(N)C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |